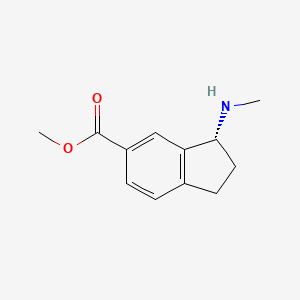
Methyl (R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate
描述
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylamino group and a carboxylate ester, making it an interesting subject for chemical and biological studies.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
methyl (3R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-13-11-6-5-8-3-4-9(7-10(8)11)12(14)15-2/h3-4,7,11,13H,5-6H2,1-2H3/t11-/m1/s1 |
InChI 键 |
NBGPIWZPEVSEAJ-LLVKDONJSA-N |
手性 SMILES |
CN[C@@H]1CCC2=C1C=C(C=C2)C(=O)OC |
规范 SMILES |
CNC1CCC2=C1C=C(C=C2)C(=O)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Methylation: The indene derivative undergoes methylation to introduce the methyl group.
Amination: The methylated indene is then subjected to amination to introduce the methylamino group.
Esterification: Finally, the compound undergoes esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired stereochemistry.
化学反应分析
Types of Reactions
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
®-3-Methylamino-1-(2-thienyl)-1-propanol: This compound shares a similar methylamino group but differs in its overall structure and applications.
®-3-(Methylamino)-1-phenylpropan-1-ol: Another compound with a methylamino group, used in different research contexts.
Uniqueness
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both methylamino and carboxylate ester groups make it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


